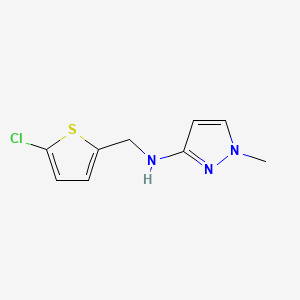![molecular formula C16H21NO4 B7574877 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as MAC, is a synthetic compound that has shown promising results in scientific research applications. MAC is a derivative of the antibiotic drug cephalexin and is used as a building block for the synthesis of various other compounds.
作用機序
The mechanism of action of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is not fully understood. It is believed to work by inhibiting the synthesis of bacterial cell walls. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is a beta-lactam antibiotic, which means that it contains a beta-lactam ring in its chemical structure. Beta-lactam antibiotics work by binding to the penicillin-binding proteins (PBPs) in bacterial cell walls, which inhibits the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall, which eventually causes the bacterial cell to burst.
Biochemical and Physiological Effects:
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly absorbed after oral administration and has a half-life of approximately 1 hour. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is excreted primarily in the urine. In addition to its antibacterial, antifungal, and antiviral properties, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One major advantage of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is its broad-spectrum activity against a wide range of bacterial strains. This makes it a promising candidate for the development of new antibiotics. However, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. In addition, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid can be difficult to isolate and purify, which can make it challenging to work with in a laboratory setting.
将来の方向性
There are several potential future directions for research on 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. One area of interest is the development of new antibiotics based on the structure of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. Researchers are also exploring the potential use of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid as a treatment for viral infections, such as HIV. In addition, there is interest in studying the anti-inflammatory and antioxidant effects of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid in more detail, as these properties may have potential therapeutic applications in a range of diseases.
合成法
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is synthesized by the reaction of 3-methoxybenzoyl chloride with cyclohexylamine in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have antibacterial, antifungal, and antiviral properties. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to be effective against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to be effective against Candida albicans, a common fungal pathogen. In addition, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to inhibit the replication of human immunodeficiency virus (HIV).
特性
IUPAC Name |
4-[[2-(3-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-21-14-4-2-3-11(9-14)10-15(18)17-13-7-5-12(6-8-13)16(19)20/h2-4,9,12-13H,5-8,10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEXWNQSEIZSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)


![1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7574832.png)
![[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7574847.png)






